molecular formula C12H28ClNO6S2 B13763629 6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride CAS No. 61556-92-1

6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride

Cat. No.: B13763629
CAS No.: 61556-92-1
M. Wt: 381.9 g/mol
InChI Key: PSNUUGIGXJKHNE-UHFFFAOYSA-N
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Description

6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride is a chemical compound with potential applications in various scientific fields This compound is characterized by the presence of a hydroxyethylamino group and a hexanol backbone, along with diethanesulfonate and hydrochloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride typically involves the reaction of 1-hexanol with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The diethanesulfonate group is introduced through a subsequent reaction with diethanesulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction to form the intermediate product, and the final conversion to the diethanesulfonate hydrochloride form. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The diethanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of simpler alcohols or amines.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the diethanesulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61556-92-1

Molecular Formula

C12H28ClNO6S2

Molecular Weight

381.9 g/mol

IUPAC Name

2-ethylsulfonyloxyethyl(6-ethylsulfonyloxyhexyl)azanium;chloride

InChI

InChI=1S/C12H27NO6S2.ClH/c1-3-20(14,15)18-11-8-6-5-7-9-13-10-12-19-21(16,17)4-2;/h13H,3-12H2,1-2H3;1H

InChI Key

PSNUUGIGXJKHNE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)OCCCCCC[NH2+]CCOS(=O)(=O)CC.[Cl-]

Origin of Product

United States

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